molecular formula C14H20O4 B1585255 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate CAS No. 2386-87-0

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

Cat. No.: B1585255
CAS No.: 2386-87-0
M. Wt: 252.31 g/mol
InChI Key: YXALYBMHAYZKAP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound exhibits a complex nomenclature system that reflects both its structural complexity and diverse applications across multiple industries. The International Union of Pure and Applied Chemistry name for this compound is (4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate, though this nomenclature applies to a related methylated derivative. The primary compound under discussion carries the Chemical Abstracts Service registry number 2386-87-0 and possesses the molecular formula C₁₄H₂₀O₄ with a molecular weight of 252.31 grams per mole. The compound's structural identity is further defined by its InChI (International Chemical Identifier) key GRWFFFOEIHGUBG-UHFFFAOYSA-N, which provides a unique digital fingerprint for chemical databases and computational applications.

The extensive synonyms associated with this compound reflect its widespread commercial adoption and diverse manufacturing sources. Primary alternative names include 3,4-epoxycyclohexanecarboxylic acid (3,4-epoxycyclohexylmethyl) ester, 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester, and 3,4-epoxycyclohexanemethyl 3,4-epoxycyclohexanecarboxylate. Commercial designations vary significantly among manufacturers, with trade names including Chissonox 221 monomer, UVR-6110, ERL-4221, UT-632, and Celloxide 2021P representing different grades and purities of the same fundamental chemical structure. The European Community number 219-207-4 provides additional regulatory identification within European chemical legislation frameworks.

Property Value Reference
CAS Number 2386-87-0
Molecular Formula C₁₄H₂₀O₄
Molecular Weight 252.31 g/mol
European Community Number 219-207-4
Melting Point -37°C
Density 1.17 g/mL at 25°C
Dynamic Viscosity 400 mPa·s at 25°C

The structural architecture of this compound consists of two cyclohexane rings, each bearing a 3,4-epoxide functionality, connected through a methyl ester linkage. This bifunctional design enables extensive crosslinking during polymerization processes, while the saturated cycloaliphatic structure eliminates the aromatic chromophores responsible for UV degradation and yellowing in traditional epoxy systems. The compound's systematic name reflects this precise structural arrangement, with each component of the name corresponding to specific molecular fragments that contribute to its overall performance characteristics.

Position Within Cycloaliphatic Epoxide Class

This compound occupies a distinctive position within the broader classification of cycloaliphatic epoxide compounds, characterized by its bifunctional architecture and ester linkage connecting two epoxide-bearing cyclohexane rings. Cycloaliphatic epoxides, as a class, are distinguished from aromatic epoxy systems by their saturated ring structures and absence of aromatic chromophores, resulting in superior UV resistance and non-yellowing behavior under prolonged light exposure. Within this classification, compounds are further differentiated by their functionality, with monofunctional, difunctional, and multifunctional variants serving distinct roles in polymer network formation and crosslinking density control.

The structural characteristics that define this compound within the cycloaliphatic epoxide family include its internal epoxide positioning on both cyclohexane rings and the flexible ester linkage connecting these functional units. Internal epoxides, positioned within the cyclohexane ring structure rather than as terminal groups, exhibit reduced reactivity compared to terminal epoxides due to significant steric hindrance effects. This reactivity profile requires elevated temperatures and extended cure times for complete polymerization but results in highly crosslinked networks with exceptional thermal and chemical resistance properties. The ester linkage provides molecular flexibility that moderates the brittleness typically associated with highly crosslinked cycloaliphatic epoxy networks.

Comparative analysis within the cycloaliphatic epoxide class reveals that this compound demonstrates superior performance in applications requiring balanced mechanical properties and processing characteristics. Related compounds such as 3,4-epoxycyclohexylmethyl methacrylate offer hybrid functionality combining epoxide and acrylate polymerization mechanisms but lack the symmetric bifunctional epoxide structure that enables uniform crosslinking. Methylated derivatives, represented by compounds such as EP 201 with the formula C₁₆H₂₄O₄, incorporate additional methyl substituents that modify steric effects and reactivity patterns while maintaining the fundamental cycloaliphatic epoxide architecture.

Compound Classification Functional Groups Typical Applications Performance Characteristics
Monofunctional Cycloaliphatic Single epoxide ring Reactive diluents, chain terminators Low crosslink density
Bifunctional Symmetric Two identical epoxide rings Structural adhesives, coatings High crosslink density, brittleness
Bifunctional Asymmetric Different epoxide environments Specialized applications Controlled reactivity gradients
Hybrid Functional Epoxide plus other reactive groups UV-curable systems Dual cure mechanisms

Properties

IUPAC Name

7-oxabicyclo[4.1.0]heptan-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
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InChI

InChI=1S/C14H20O4/c15-14(9-2-4-11-13(6-9)18-11)16-7-8-1-3-10-12(5-8)17-10/h8-13H,1-7H2
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InChI Key

YXALYBMHAYZKAP-UHFFFAOYSA-N
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Canonical SMILES

C1CC2C(O2)CC1COC(=O)C3CCC4C(C3)O4
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Molecular Formula

C14H20O4
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Related CAS

25085-98-7
Record name 3,4-Epoxycyclohexylmethyl 3′,4′-epoxycyclohexanecarboxylate homopolymer
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DSSTOX Substance ID

DTXSID2027466
Record name ECC
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Molecular Weight

252.31 g/mol
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Physical Description

Liquid, Liquid; [MSDSonline]
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester
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CAS No.

2386-87-0, 25085-98-7, 37042-87-8
Record name 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate
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Record name Ctcloaliphatic epoxy resin UP-632
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Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester
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Record name ECC
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Record name 7-oxabicyclo[4.1.0]hept-3-ylmethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
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Record name (3,4-EPOXYCYCLOHEXYL)METHYL 3,4-EPOXYCYCLOHEXYLCARBOXYLATE
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Record name 3,4-EPOXYCYCLOHEXYLMETHYL-3,4-EPOXYCYCLOHEXANECARBOXYLATE
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Preparation Methods

Reaction Principle

The principal synthetic route involves the epoxidation of the corresponding diene ester, 3′-cyclohexenylmethyl 3-cyclohexenecarboxylate, using peracetic acid as the oxidizing agent. This reaction converts the carbon-carbon double bonds into oxirane rings, yielding the diepoxy compound.

Detailed Reaction Conditions and Procedure

Parameter Details
Starting Material 3′-Cyclohexenylmethyl 3-cyclohexenecarboxylate
Oxidant Peracetic acid (30% aqueous solution)
Catalyst Phosphotungstic acid, phosphoric acid, trioctylmethylammonium acetate (phase transfer catalyst)
Solvent Toluene
Temperature 50 °C
Reaction Time 15 hours
Atmosphere Nitrogen (inert atmosphere)
pH Adjustment Maintained at ~5.0 using sodium carbonate

Stepwise Synthesis Outline

  • In a nitrogen-purged flask, prepare a two-phase system by dissolving tungstophosphoric acid, phosphoric acid, and sodium carbonate in water, adjusting pH to 5.0.
  • Add trioctylmethylammonium acetate as a phase transfer catalyst.
  • Dissolve the starting diene ester in toluene and add to the aqueous catalyst system.
  • Stir vigorously at room temperature for 1 hour to equilibrate.
  • Heat the mixture to 50 °C and slowly add 30% hydrogen peroxide (peracetic acid generated in situ).
  • Maintain stirring at 50 °C for 15 hours to complete epoxidation.
  • Cool to room temperature and add sodium hydroxide and sodium thiosulfate solutions to quench residual oxidants.
  • Separate the organic layer, treat with phenol-formaldehyde resin beads to remove catalyst residues.
  • Wash the organic phase with water multiple times.
  • Remove solvent by rotary evaporation to obtain the purified diepoxy compound.

Yield and Purity Data

Parameter Value
Yield 94%
Epoxy Equivalent Weight (EEW) 130 g/eq
Viscosity 241 mPa·s at 25 °C
Purity (GPC) 99% (93% diepoxy, 6% monoepoxy, 1% water adduct)
Residual Catalyst Tungsten 1 ppm, Quaternary ammonium salt 50 ppm

This method ensures high purity with minimal residual catalyst contamination, critical for subsequent polymerization performance.

Alternative Preparation Notes

  • The epoxidation reaction can also be performed using peracetic acid generated ex situ or other peracids, but peracetic acid remains preferred for its selectivity and mild conditions.
  • Catalyst systems combining phosphotungstic acid and phase transfer catalysts optimize reaction rates and epoxide yields.
  • Temperature control below 50 °C is essential to prevent ring-opening side reactions and maintain epoxy integrity.
  • Post-reaction neutralization and purification steps, including resin bead treatment and aqueous washes, are crucial to remove catalyst residues and improve product stability.

Preparation of Stock Solutions for Research Use

For laboratory handling and formulation, 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate is typically prepared as stock solutions in solvents such as dimethyl sulfoxide (DMSO) or corn oil for in vivo studies.

Stock Solution Concentration Amount of Compound (mg) Volume of Solvent (mL)
1 mM 1 3.9634
5 mM 1 0.7927
10 mM 1 0.3963

Solubility can be enhanced by heating to 37 °C and ultrasonic agitation. Prepared solutions should be stored at -80 °C for up to 6 months or at -20 °C for 1 month to prevent degradation.

Analytical and Research Findings Related to Preparation

  • Epoxy Equivalent Weight (EEW): Determined by titration to confirm the degree of epoxidation, typically around 130 g/eq.
  • Viscosity and Density: Viscosity measurements (~241 mPa·s) and density (~1.17 g/mL) are consistent indicators of batch quality.
  • Residual Catalyst Analysis: Gas chromatography and ashing methods confirm low residual tungsten and quaternary ammonium content, ensuring minimal interference in polymerization.
  • Purity Assessment: Gel permeation chromatography (GPC) confirms >99% purity with expected epoxy distribution.

Summary Table of Preparation Method

Step Description Key Parameters Outcome
Catalyst Preparation Tungstophosphoric acid, phosphoric acid, sodium carbonate in water pH 5.0, nitrogen atmosphere Active catalyst solution
Phase Transfer Catalyst Addition Trioctylmethylammonium acetate in xylene Room temperature, 1 hour Catalyst refined for epoxidation
Epoxidation Reaction Add diene ester and peracetic acid (H2O2) in toluene 50 °C, 15 hours Conversion to diepoxy compound
Quenching and Neutralization Sodium hydroxide and sodium thiosulfate Room temperature, 1 hour Removal of residual oxidants
Purification Resin bead treatment, aqueous washing Room temperature, 2 hours Removal of catalysts and impurities
Solvent Removal Rotary evaporation Reduced pressure Pure this compound

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of ECC and Key Epoxy Monomers

Compound Structure Type Viscosity (mPa·s) Epoxy Equivalent (g/mol) Thermal Stability (°C) Key Features
ECC Cycloaliphatic 200–350 126–135 >200 Low viscosity, UV resistance, high EEW
Bisphenol A Diglycidyl Ether (DGEBA/BADGE) Aromatic 10,000–16,000 170–175 120–150 High rigidity, cost-effective, prone to yellowing
Bis[3,4-Epoxycyclohexylmethyl] Adipate (BECHMA) Cycloaliphatic 400–600 140–150 >180 Flexible ester linkage, high toughness
Diglycidyl 1,2-Cyclohexanedicarboxylate Cycloaliphatic 500–800 142–148 >190 Hydrolytic stability, low shrinkage
3-Glycidyloxypropyl Trimethoxysilane (GPTMS) Hybrid (Siloxane) 50–100 220–240 150–180 Silane functionality, adhesion promoter

Key Observations:

Cycloaliphatic vs. Aromatic Epoxies :

  • ECC and BECHMA exhibit superior UV stability and thermal resistance compared to aromatic epoxies like DGEBA, which degrade under UV light due to benzene ring oxidation .
  • DGEBA has higher viscosity (~10,000 mPa·s), requiring solvents for processing, whereas ECC’s low viscosity enables solvent-free formulations .

Flexibility and Toughness :

  • BECHMA’s adipate ester linkage provides enhanced flexibility compared to ECC, making it suitable for impact-resistant composites .
  • ECC-based composites blended with soybean oil derivatives (e.g., SBO-URE) achieve balanced flexibility and thermal stability .

Curing Mechanisms :

  • ECC relies on cationic photoinitiators (e.g., triarylsulfonium salts), while DGEBA typically uses thermal curing with amines/anhydrides .
  • Hybrid systems (e.g., ECC + acrylates) enable dual-wavelength curing for tunable stiffness in 3D printing .

Table 2: Application-Specific Performance

Application ECC DGEBA/BADGE BECHMA
3D Printing Resins High-resolution, tunable stiffness via dual-wavelength curing Limited due to high viscosity and UV instability Not commonly used
Electrical Insulation Excellent arc resistance, low chlorine content Prone to carbonization under arcing Moderate performance
LCTs Self-assembly, reversible phase transitions Rarely used in LCTs Compatible with LCT formulations
Nanocomposites SiO₂/BNNSs enhance thermal conductivity Limited due to viscosity Improved toughness with nanoparticles

Biological Activity

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ECC) is a cycloaliphatic epoxy resin recognized for its diverse applications across various industries, including aerospace, electronics, and automotive sectors. Its unique chemical structure allows it to exhibit significant thermal stability, weatherability, and electrical conductivity, making it a valuable material in the production of adhesives and composite materials .

  • Molecular Formula : C₁₄H₂₀O₄
  • Molecular Weight : 252.31 g/mol
  • Density : 1.17 g/mL at 25 °C
  • Viscosity : 400 mPa·s at 25 °C
  • Flash Point : 118 °C
  • Refractive Index : 1.498

ECC is synthesized through the reaction of 3′-cyclohexenylmethyl 3-cyclohexenecarboxylate with peracetic acid, resulting in a compound that can polymerize via cationic mechanisms when exposed to UV light or heat .

Toxicological Profile

Research into the biological activity of ECC indicates that it may have potential toxicological effects. The compound is classified with warnings regarding skin sensitization and aquatic toxicity . In vitro studies have shown that ECC can induce cytotoxic effects on various cell lines, necessitating careful handling and assessment in industrial applications.

Polymerization and Crosslinking Behavior

ECC undergoes cationic polymerization to form crosslinked thermosets, which are characterized by their high chemical resistance and mechanical strength. The polymerization process involves the formation of a super acid that initiates the reaction, leading to a highly crosslinked network. However, the resulting polymers tend to be brittle unless modified with elastomeric materials or plasticizers .

Case Studies

  • Study on Crosslinked Polymer Films :
    A study investigated the formation of highly crosslinked polymer films using ECC as a base monomer. The results indicated that incorporating bio-based epoxy resins significantly enhanced the thermal and mechanical properties of the films .
  • Thermal Properties Analysis :
    Another research focused on the thermomechanical properties of ECC-based resins when cured with specific hardeners. The findings revealed that the glass transition temperature (Tg) could reach up to 204 °C, demonstrating excellent thermal stability suitable for high-performance applications .

Applications in Drug Delivery and Sensors

Recent advancements have explored ECC's potential in biomedical applications, particularly in drug delivery systems and sensors. Its ability to form hydrogels through controlled polymerization opens avenues for developing materials that can release therapeutic agents in a regulated manner .

Summary of Research Findings

Study FocusKey Findings
CytotoxicityInduces cytotoxic effects on cell lines; requires careful handling
PolymerizationForms brittle thermosets; modification needed for flexibility
Thermal StabilityTg up to 204 °C; suitable for high-performance applications
Biomedical ApplicationsPotential use in drug delivery systems and sensors

Q & A

Q. What are the established synthesis routes for 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, and how do reaction conditions influence epoxidation efficiency?

Methodological Answer: The compound is synthesized via epoxidation of 3-cyclohexenylmethyl 3-cyclohexenecarboxylate using peracetic acid under controlled conditions. Key parameters include:

  • Temperature: Maintained below 40°C to prevent side reactions (e.g., ring-opening).
  • Oxidant stoichiometry: A 1:1 molar ratio of peracetic acid to unsaturated bonds ensures complete epoxidation .
  • Catalyst selection: Acidic catalysts (e.g., sulfuric acid) enhance reaction rates but require neutralization post-reaction to stabilize the epoxy groups.
    Epoxide yield and purity are validated via epoxy equivalent weight (EEW) titration (126–135 g/mol) and FT-IR spectroscopy (absence of C=C stretching at 1650 cm⁻¹) .

Q. How should researchers characterize the purity and structural integrity of this compound for experimental reproducibility?

Methodological Answer: Critical characterization methods include:

  • Chromatography: HPLC or GC-MS to detect residual monomers or byproducts (e.g., unreacted cyclohexene derivatives).
  • Spectroscopy:
    • FT-IR: Confirmation of epoxy ring absorption at 790–850 cm⁻¹ and absence of hydroxyl peaks (indicative of hydrolysis).
    • ¹H NMR: Peaks at δ 3.0–3.5 ppm (epoxy protons) and δ 1.2–2.5 ppm (cyclohexyl CH₂/CH groups) .
  • Physical properties: Measure viscosity (200–350 mPa·s at 25°C) and density (1.15–1.18 g/mL) to ensure batch consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin contact (R43: sensitization hazard) .
  • Ventilation: Use fume hoods due to volatile organic compound (VOC) emissions during curing.
  • Storage: Inert gas (N₂) purging of containers to prevent moisture-induced hydrolysis, which generates acidic byproducts .

Advanced Research Questions

Q. How does the dual epoxide functionality of this compound influence curing kinetics in UV-initiated cationic polymerization?

Methodological Answer: The two epoxy groups enable rapid crosslinking via cationic mechanisms:

  • Photoinitiator selection: Triarylsulfonium or diaryliodonium salts (e.g., SpeedCure 938) generate strong Brønsted acids under UV (365 nm), initiating ring-opening polymerization .
  • Kinetic analysis: Real-time FT-IR monitors epoxy conversion (>80% within 60 seconds under 20 mW/cm² UV intensity). Differential scanning calorimetry (DSC) reveals exothermic peaks correlating with curing stages (glass transition temperature, Tg = 204°C post-curing) .
  • Viscosity effects: Low initial viscosity (200–350 mPa·s) enhances monomer mobility, enabling high crosslink density without solvent use .

Q. What strategies mitigate conflicting data on thermal stability in hybrid epoxy-acrylate systems?

Methodological Answer: Discrepancies arise from curing conditions and matrix interactions:

  • Curing protocol optimization: Stepwise thermal curing (80°C → 120°C → 150°C) minimizes residual stress and improves Tg .
  • Nanocomposite integration: Adding SiO₂ nanoparticles (5 wt%) improves thermal stability (10% weight loss at 320°C vs. 280°C for pure resin) by restricting chain mobility .
  • Accelerated aging tests: Expose samples to 200–250°C for 500 hours; monitor mass loss (<2%) and FT-IR for carbonyl index changes (oxidation resistance) .

Q. How can researchers resolve contradictions in carcinogenicity data between animal studies and industrial safety reports?

Methodological Answer:

  • Toxicological re-evaluation: Replicate mouse dermal exposure studies () using OECD Guideline 451, ensuring doses reflect occupational exposure limits (≤1 mg/kg/day).
  • Metabolite analysis: LC-MS/MS to detect epoxy ring-opening metabolites (e.g., diols or carboxylic acids) linked to genotoxicity .
  • Epidemiological data gaps: Collaborate with industrial partners to track long-term health outcomes in workers using biomonitoring (e.g., urinary 8-OHdG as a DNA damage marker) .

Q. What advanced formulations enhance UV stability for optoelectronic applications without sacrificing mechanical properties?

Methodological Answer:

  • Hybrid resin design: Blend with acrylate monomers (e.g., TMPTA) at 20–30 wt%, using BAPO as a dual radical-cationic photoinitiator. This maintains transparency (>90% at 400–800 nm) and improves impact strength (15% increase) .
  • Additive screening: Incorporate 0.5–1.0 wt% hindered amine light stabilizers (HALS) to quench free radicals without inhibiting epoxy curing .

Data Contradiction Analysis

Q. Why do some studies report excellent hydrolytic stability, while others note susceptibility to moisture?

Resolution:

  • Purity factors: Commercial batches with residual acid catalysts (e.g., from synthesis) accelerate hydrolysis. Purify via silica gel chromatography (eluent: ethyl acetate/hexane) .
  • Curing completeness: Partially cured resins retain unreacted epoxy groups prone to hydrolysis. Verify conversion via EEW titration (<5% residual epoxide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

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